Mal-amido-PEG2-Val-Cit-PAB-PNP

概要

説明

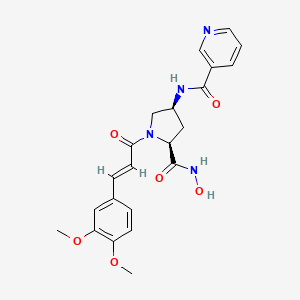

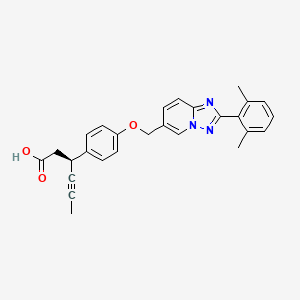

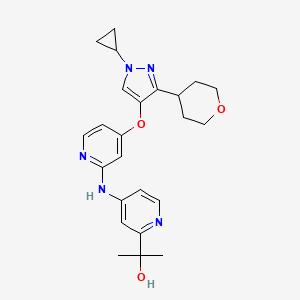

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .

Synthesis Analysis

This compound is a non-natural amino acid with a polar group that can be linked to the N-terminus of a protein through a reversible chemical reaction . This chemical reagent adds a specific marker to the N-terminus of the protein, making it easier to detect and separate . Therefore, this compound is widely used in proteomics research .Molecular Structure Analysis

The chemical formula of this compound is C39H50N8O14 . Its exact mass is 854.34 and its molecular weight is 854.870 . The elemental analysis shows that it contains C (54.80%), H (5.90%), N (13.11%), and O (26.20%) .Chemical Reactions Analysis

This compound is a cleavable ADC linker containing a maleimide group that can react with thiol-containing molecules . The Val-Cit will specifically be cleaved by Cathepsin B . PNP can be substituted by nucleophiles .Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It is a cleavable ADC linker with a maleimide group that can react with thiol-containing molecules . It can be used in the synthesis of antibody-drug conjugates (ADCs) . The storage conditions are dry and dark, short-term (a few days to a few weeks) at 0-4°C, long-term (several months to several years) at -20°C .科学的研究の応用

抗体薬物複合体 (ADC) 合成

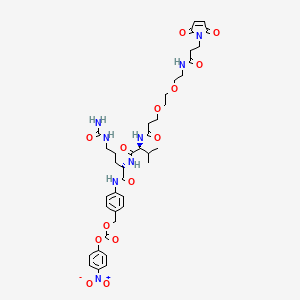

Mal-amido-PEG2-Val-Cit-PAB-PNP は主に ADC の合成に使用されます {svg_1} {svg_2}. ADC は、がん治療のための標的療法として設計された生物製剤医薬品のクラスです。これらの複合分子は、生物学的に活性な細胞傷害性 (抗癌) ペイロードまたは薬物に結合した抗体で構成されています。

標的がん治療

ADC に this compound を使用すると、細胞傷害性薬物をがん細胞に標的送達できます {svg_3} {svg_4}. これにより、正常細胞への影響を軽減し、治療の効果を高めることができます。

タンパク質の標識

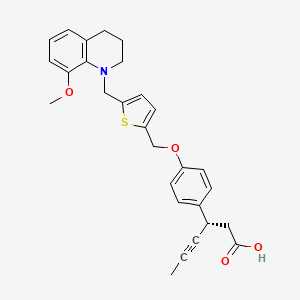

this compound に含まれるマレイミド基は、チオール含有分子と反応できます {svg_5}. このため、タンパク質に特定のタグを付加して標識し、検出や分離を容易にするのに役立ちます。

プロテオミクス研究

this compound は、タンパク質の N 末端に特定のマーカーを付加するために使用できます {svg_6}. これにより、検出と分離が容易になり、特にプロテオミクス研究に役立ちます {svg_7}.

薬物放出制御

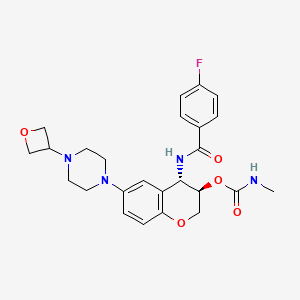

this compound のような開裂可能なリンカーを使用すると、医薬品化学者は薬物ペイロードが細胞に放出される時点を制御できます {svg_8}. これにより、薬物の有効性を高め、副作用を軽減できます。

生体共役

マレイミド基の存在により、this compound を生体共役で使用できます {svg_9}. これは、通常はタンパク質と標識剤の間で、2 つの分子間に安定な共有結合を形成する化学戦略です。

作用機序

Target of Action

The primary target of Mal-amido-PEG2-Val-Cit-PAB-PNP is the cysteine residues in proteins . The maleimide group in the compound is a thiol-specific covalent linker, which is used to label these cysteine residues .

Mode of Action

this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The compound contains a maleimide group that can react with thiol-containing molecules . The Val-Cit group in the compound is specifically cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is only released within the cell .

Biochemical Pathways

The Val-Cit-PAB linkers in this compound are cleaved by cytoplasmic peptidases . This cleavage triggers the release of the drug payload at a specific point, as decided by the medicinal chemist . The payload then interacts with its target, leading to the desired therapeutic effect.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure. The compound contains a hydrophilic PEG spacer, which improves its water solubility . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the release of the ADC payload within the cell . This intracellular release is due to the specific cleavage of the Val-Cit group by Cathepsin B . The released payload can then interact with its target, leading to the desired therapeutic effect.

Action Environment

The action of this compound is influenced by the cellular environment. The presence of the enzyme Cathepsin B in the lysosome is crucial for the cleavage of the Val-Cit group and the subsequent release of the ADC payload . Furthermore, the pH range of 6.5 to 7.5 is optimal for the reactivity of the maleimide group towards thiol groups . Therefore, changes in these environmental factors could influence the action, efficacy, and stability of this compound.

Safety and Hazards

将来の方向性

The use of cleavable linkers in the development of ADCs allows a medicinal chemist to decide the point where the drug payload is released to the cell . Val-Cit-PAB linkers are cleaved by cytoplasmic peptidases . This suggests that Mal-amido-PEG2-Val-Cit-PAB-PNP and similar compounds have a promising future in the field of ADC research .

特性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGAOQLHMRBQFV-QGRQJHSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2112738-13-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)